molecular formula C2H6INO2 B1594056 2-Aminoacetic acid hydroiodide CAS No. 7490-96-2

2-Aminoacetic acid hydroiodide

Cat. No. B1594056
CAS RN: 7490-96-2
M. Wt: 202.98 g/mol
InChI Key: FAAWNPFMVUBHPP-UHFFFAOYSA-N
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Description

2-Aminoacetic acid hydroiodide, also known as glycine hydroiodide, is a heterocyclic organic compound . It has a molecular weight of 428.179 g/mol and a molecular formula of C8H21IN4O8 . It is used for experimental and research purposes .


Synthesis Analysis

A study by Wei Zeng et al. reported the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides . A modeled reaction, where the substituents were replaced by H, was simulated by means of DFT . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .


Molecular Structure Analysis

Glycine, also known as 2-Aminoacetic acid, is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .


Chemical Reactions Analysis

The reaction of amides with imines is a well-known method to synthesize gem-diamines and its derivatives . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .

Scientific Research Applications

Biodegradable Chelating Agents

Glycine derivatives, including 2-Aminoacetic acid hydroiodide, have been explored as potential biodegradable chelating agents. These compounds are considered for replacing traditional, non-biodegradable chelating agents like EDTA due to their environmental friendliness. They find applications in oxidative bleaching, detergents, soil remediation, and agriculture, among others. The focus is on their ability to form complexes with metals, which is crucial for various industrial and agricultural processes (Pinto, Neto, & Soares, 2014).

Oxidation and Disinfection Studies

Research on the oxidation of amino acids by peracetic acid, where this compound could serve as a substrate, reveals insights into reaction kinetics and transformation pathways. This study has implications for the use of peracetic acid as a sanitizer in food, medical, and water treatment industries. Understanding the reactivity of glycine hydroiodide towards peracetic acid can help in assessing its stability and the potential formation of disinfection byproducts in these settings (Du et al., 2018).

Acid Hydrolysis of Proteins

Glycine hydroiodide's role in the hydrolysis of proteins, particularly in improving the efficiency and outcome of acid hydrolysis methods, is of significant interest. This process is vital for analyzing hydrophobic proteins and peptides, where traditional hydrolysis conditions may be inadequate. The method facilitates the breakdown of proteins into their constituent amino acids without significant decomposition, offering a more efficient alternative for protein analysis (Tsugita & Scheffler, 2005).

Formation of Iodinated Disinfection By-products

The interaction of glycine hydroiodide with chlorine dioxide in water treatment processes has been studied to understand the formation of iodinated disinfection by-products. This research is crucial for evaluating the safety and environmental impact of using chlorine dioxide in the presence of iodide-containing compounds in water treatment processes. Understanding these interactions helps in minimizing the formation of potentially harmful by-products (Ye et al., 2013).

Safety and Hazards

The safety data sheet for 2-Aminoacetic acid hydroiodide indicates that it is classified under acute toxicity, oral (Category 4, H302) and skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 2-Aminoacetic acid hydroiodide are not explicitly mentioned in the retrieved papers, one paper discusses the effects of 5-Ammonium Valeric Acid Iodide as an additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells . This suggests potential future directions in the field of solar cell technology.

Biochemical Analysis

Biochemical Properties

2-Aminoacetic acid hydroiodide plays a significant role in biochemical reactions due to its involvement in various metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for glycine decarboxylase, an enzyme that catalyzes the decarboxylation of glycine to produce carbon dioxide and ammonia. This interaction is crucial for the glycine cleavage system, which is involved in the catabolism of glycine . Additionally, this compound interacts with glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system .

Cellular Effects

This compound influences various cellular processes and functions. It acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of the neuron . This action helps in modulating neuronal excitability and preventing excessive neuronal firing. Furthermore, this compound plays a role in cellular metabolism by participating in the synthesis of important biomolecules such as creatine, heme, and purines . It also affects cell signaling pathways and gene expression by modulating the activity of glycine receptors and other associated proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. For example, it binds to glycine receptors on the surface of neurons, leading to the activation of these receptors and subsequent opening of chloride channels . This results in the influx of chloride ions into the neuron, causing hyperpolarization and inhibition of neuronal activity. Additionally, this compound can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, enhancing the binding of glutamate and facilitating excitatory neurotransmission . These interactions highlight the compound’s role in modulating both inhibitory and excitatory neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects by modulating inhibitory neurotransmission and reducing neuronal excitability . At high doses, this compound can exhibit toxic effects, including neurotoxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycine cleavage system and the synthesis of important biomolecules. It interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, which are involved in the catabolism and interconversion of glycine and serine . Additionally, this compound plays a role in the synthesis of creatine, heme, and purines, which are essential for cellular energy metabolism and nucleotide synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, facilitate the uptake of this compound into neurons and glial cells . Once inside the cells, the compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. In the cytoplasm, it participates in various metabolic reactions, including the synthesis of creatine and purines . In the mitochondria, this compound is involved in the glycine cleavage system, which is essential for the catabolism of glycine and the production of energy . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

properties

IUPAC Name

2-aminoacetic acid;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAWNPFMVUBHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225879
Record name Glycine hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7490-96-2
Record name Glycine hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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